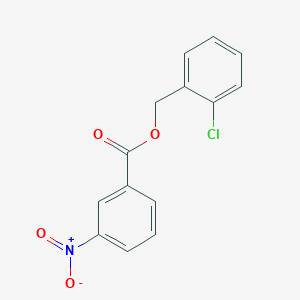
N'-(2-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as NBH, is a chemical compound that has shown potential in various scientific research applications. The compound has been synthesized using different methods, and its mechanism of action has been studied in-depth.
Mécanisme D'action
The mechanism of action of N'-(2-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of certain genes. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N'-(2-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and regulate blood glucose levels. It has also been shown to have antioxidant properties, which may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(2-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in lab experiments is its potential to inhibit the growth of cancer cells, making it a promising anti-tumor agent. However, the compound's mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, more research is needed to determine the compound's safety and efficacy in humans.
Orientations Futures
There are several future directions for research on N'-(2-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, including its potential as a treatment for Alzheimer's disease and Parkinson's disease. The compound's ability to regulate blood glucose levels also makes it a potential treatment for diabetes. Additionally, more research is needed to fully understand the compound's mechanism of action and to determine its safety and efficacy in humans.
In conclusion, N'-(2-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential as a treatment for various diseases.
Méthodes De Synthèse
N'-(2-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been synthesized using various methods, including the condensation reaction of 2-naphthylamine and 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid hydrazide. Other methods involve the use of different reagents and solvents, such as acetic anhydride and acetic acid, to obtain the desired product. The synthesis method used depends on the specific application of N'-(2-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide.
Applications De Recherche Scientifique
N'-(2-naphthylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has shown potential in various scientific research applications, including its use as an anti-tumor agent, anti-inflammatory agent, and anti-diabetic agent. It has also been studied for its potential in treating Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(E)-naphthalen-2-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-20(19-13-24-17-7-3-4-8-18(17)25-19)22-21-12-14-9-10-15-5-1-2-6-16(15)11-14/h1-12,19H,13H2,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVVKWCJAUDIFV-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829942.png)

![N-{[(2-thienylmethyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5829954.png)
![2-chloro-5-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5829960.png)
![2-[(2-chlorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5829968.png)

![methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate](/img/structure/B5829980.png)

![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5829998.png)
![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5830001.png)



